NTPO

Description

Properties

IUPAC Name |

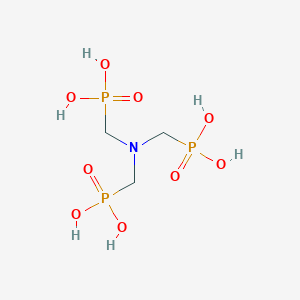

[bis(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONNITUKPKTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12NO9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027624 | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid | |

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6419-19-8, 20592-85-2 | |

| Record name | Aminotri(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminotris(methylenephosphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotrimethylenetris(phosphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTRIS(METHYLENEPHOSPHONIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 215 °C | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NTPO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NTPO, or Nitrilotris(methylenephosphonic acid), in the context of non-thermal plasma (NTP) treatment, functions as a potent inducer of DNA damage, primarily through the generation of reactive oxygen species (ROS). The addition of oxygen gas flow during NTP treatment, referred to as this compound, significantly enhances the production of intracellular ROS. This leads to the formation of genomic DNA lesions and single-strand breaks, which subsequently activate the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint. The cellular response to this compound-induced DNA damage relies heavily on the Base Excision Repair (BER) pathway, with a key role for Poly (ADP-ribose) polymerase 1 (PARP1). Consequently, the inhibition of PARP1 has been shown to potentiate the apoptotic effects of this compound, highlighting a promising avenue for combination cancer therapy.

Core Mechanism of Action: DNA Damage and ATR Signaling

The primary mechanism of action of this compound is the induction of DNA damage mediated by a significant increase in intracellular reactive oxygen species (ROS). This enhanced ROS production, a consequence of the addition of oxygen to non-thermal plasma treatment, leads to the formation of various DNA lesions, including oxidized bases and a substantial number of single-strand breaks.[1][2]

This genomic damage triggers the activation of the ATR-mediated signaling cascade, a crucial component of the DNA damage response (DDR). The ATR pathway is activated in response to single-stranded DNA and stalled replication forks, leading to the phosphorylation of downstream targets, including checkpoint kinase 1 (CHK1). This initiates a cell cycle checkpoint, halting cell cycle progression to allow for DNA repair.[1]

A critical aspect of this compound's mechanism is the cell's reliance on the Base Excision Repair (BER) pathway for resolving the induced DNA lesions. The Nucleotide Excision Repair (NER) pathway does not appear to play a significant role in the repair of this compound-induced damage.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.

Table 1: Effect of NTP and this compound on Apoptosis in Human Cancer Cell Lines

| Cell Line | Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |

| A549 (Lung Carcinoma) | Control | ~5 | ~4 |

| NTP | ~15 | ~10 | |

| This compound | ~45 | ~20 | |

| SK-MEL-2 (Melanoma) | Control | ~4 | ~3 |

| NTP | ~12 | ~8 | |

| This compound | ~35 | ~18 |

Data extracted from Choi JY, et al. Oncotarget. 2016.[1]

Table 2: Induction of DNA Damage by NTP and this compound

| Cell Line | Treatment | γH2AX Phosphorylation (Fold Change vs. Control) | Comet Assay (Tail Moment) |

| A549 | NTP | ~2.5 | ~15 |

| This compound | ~5.0 | ~45 | |

| SK-MEL-2 | NTP | ~2.0 | ~12 |

| This compound | ~4.5 | ~38 |

Data extracted from Choi JY, et al. Oncotarget. 2016.[1][3]

Table 3: Effect of PARP Inhibition on this compound-Induced Apoptosis in A549 Cells

| Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |

| This compound | ~45 | ~20 |

| This compound + PARP Inhibitor | ~65 | ~35 |

Data extracted from Choi JY, et al. Oncotarget. 2016.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: Human lung carcinoma (A549) and human melanoma (SK-MEL-2) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment Protocol: A non-thermal plasma jet device was used. For this compound treatment, oxygen gas was introduced into the helium gas flow at a controlled rate. Cells were seeded in appropriate culture plates and exposed to the plasma jet for a specified duration (e.g., 30-60 seconds). The distance between the plasma jet nozzle and the cell surface was maintained at a constant distance.

Western Blot Analysis

-

Objective: To detect the expression and phosphorylation status of key proteins in the DNA damage response pathway (e.g., γH2AX, CHK1).

-

Procedure:

-

Following this compound treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against target proteins (e.g., anti-γH2AX, anti-phospho-CHK1, anti-β-actin) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Comet Assay (Single-Cell Gel Electrophoresis)

-

Objective: To quantify DNA single-strand breaks.

-

Procedure:

-

Cells were harvested after this compound treatment.

-

A suspension of single cells was mixed with low-melting-point agarose.

-

The mixture was layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

The slides were then placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis was performed at a low voltage.

-

The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Comet-like images, where the "tail" represents fragmented DNA that has migrated away from the "head" (intact DNA), were visualized using a fluorescence microscope and quantified using specialized software to determine the tail moment.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Cells were cultured on coverslips and treated with this compound.

-

Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP, was added to the cells and incubated in a humidified chamber. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The incorporated biotin-dUTP was then detected using streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488).

-

Nuclei were counterstained with a DNA-specific dye like DAPI.

-

The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.

-

Experimental Workflow Diagram

References

The Core Mechanisms of 3-Nitro-1,2,4-triazol-5-one (NTPO) as a DNA Damaging Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitro-1,2,4-triazol-5-one (NTPO), a compound of interest for its genotoxic properties and potential applications in cancer therapy. This document details the mechanisms of this compound-induced DNA damage, focusing on the generation of reactive oxygen species (ROS) and the induction of single-strand breaks. It outlines the key cellular signaling pathways, primarily the ATR and PARP1-mediated DNA damage response, that are activated upon this compound treatment. Detailed experimental protocols for the detection and quantification of this compound-induced DNA lesions are provided, alongside a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

3-Nitro-1,2,4-triazol-5-one (this compound), an energetic compound, has garnered scientific interest beyond its initial applications due to its effects on cellular DNA. Understanding the mechanisms by which this compound induces DNA damage is crucial for evaluating its potential as a therapeutic agent, particularly in oncology where DNA damage is a key strategy for eliminating cancer cells. This guide synthesizes the current knowledge on this compound's role as a DNA damaging agent, providing a technical foundation for further research and development.

Mechanism of this compound-Induced DNA Damage

The primary mechanism through which this compound exerts its genotoxic effects is the induction of oxidative stress, leading to the formation of DNA lesions.

Generation of Reactive Oxygen Species (ROS)

This compound is implicated in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA. The production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to the oxidation of DNA bases. A key indicator of this oxidative damage is the formation of 8-oxoguanine (8-oxoG), a common DNA lesion resulting from ROS-mediated oxidation of guanine (B1146940) residues. The presence of 8-oxoG can be detected in cells treated with this compound, confirming the role of oxidative stress in its mechanism of action.

Induction of DNA Strand Breaks

A major consequence of this compound treatment is the formation of DNA strand breaks. Experimental evidence strongly suggests that this compound primarily induces single-strand breaks (SSBs) rather than double-strand breaks (DSBs). This is a critical distinction, as the cellular response and repair pathways differ for these two types of lesions. The predominance of SSBs points towards a mechanism involving oxidative damage to the deoxyribose-phosphate backbone of DNA.

Cellular Response to this compound-Induced DNA Damage

Cells possess intricate DNA damage response (DDR) pathways to detect and repair DNA lesions, thereby maintaining genomic integrity. The types of damage induced by this compound activate specific signaling cascades.

The ATR Signaling Pathway

The presence of single-strand breaks and stalled replication forks, which can arise from this compound-induced damage, are primarily sensed by the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair. This provides the cell with time to repair the damage before proceeding with DNA replication or mitosis, thus preventing the propagation of mutations.

The Role of PARP1

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand breaks. PARP1 recognizes and binds to SSBs, where it becomes catalytically activated. Activated PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process. Inhibition of PARP1 in the context of this compound-induced SSBs could potentially lead to the accumulation of unrepaired breaks, which can be converted into more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality that is exploited in cancer therapy.

Quantitative Data on this compound-Induced DNA Damage

Quantitative analysis is essential for characterizing the potency of a DNA damaging agent. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, comparative studies provide valuable insights.

| Parameter | This compound vs. NTP (Non-Thermal Plasma) | Cell Lines Tested | Source |

| γH2AX Phosphorylation | This compound produced approximately 2-fold stronger phosphorylation. | A549, SK-MEL2 | [1] |

| Comet Nuclei Formation (Alkaline Comet Assay) | This compound produced approximately 3-fold more comet nuclei. | A549, SK-MEL2 | [1] |

Note: γH2AX is a marker for DNA double-strand breaks, but can also be phosphorylated to a lesser extent in response to extensive single-strand breaks and replication stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the DNA damaging effects of this compound.

Alkaline Comet Assay for Single- and Double-Strand DNA Breaks

This assay is used to detect DNA strand breaks at the single-cell level. Under alkaline conditions, both single- and double-strand breaks are detected.

Materials:

-

CometSlides™ or pre-coated microscope slides

-

Low melting point agarose (B213101) (LMAgarose)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline unwinding and electrophoresis solution (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMAgarose (at 37 °C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a CometSlide™.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.

-

Alkaline Unwinding: Gently immerse the slides in freshly prepared alkaline unwinding solution for 20-40 minutes at room temperature in the dark.

-

Electrophoresis: Transfer the slides to a horizontal gel electrophoresis unit filled with the same alkaline solution. Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a suitable fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate software.

γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This method is used to visualize and quantify the formation of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

8-Oxoguanine (8-oxoG) Immunofluorescence Staining for Oxidative DNA Damage

This protocol allows for the detection of 8-oxoG lesions, a hallmark of oxidative DNA damage.

Materials:

-

Cells grown on coverslips

-

Fixation and permeabilization reagents (as in 5.2)

-

RNase A solution

-

Proteinase K solution

-

HCl for DNA denaturation

-

Tris-base for neutralization

-

Blocking solution

-

Primary antibody: anti-8-oxoguanine antibody

-

Secondary antibody: Fluorescently-labeled anti-species IgG

-

DAPI

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, Fixation, and Permeabilization: Follow steps 1-3 from the γH2AX protocol.

-

RNase and Proteinase K Treatment: To reduce background from RNA oxidation, treat the cells with RNase A. Follow this with a brief Proteinase K treatment to improve antibody access.

-

DNA Denaturation: To expose the 8-oxoG bases within the DNA, treat the cells with 2N HCl for a short period (e.g., 10 minutes) at room temperature.

-

Neutralization: Quickly neutralize the acid by washing with Tris-base.

-

Blocking and Antibody Incubation: Proceed with blocking and primary/secondary antibody incubations as described in the γH2AX protocol, using an anti-8-oxoG primary antibody.

-

Counterstaining, Mounting, and Imaging: Follow steps 7-8 from the γH2AX protocol.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound as a DNA damaging agent.

Caption: Experimental workflow for investigating this compound as a DNA damaging agent.

Caption: this compound-induced DNA damage response signaling pathway.

Conclusion

This compound is a potent DNA damaging agent that primarily acts through the generation of reactive oxygen species, leading to single-strand breaks and oxidative base lesions. The cellular response to this damage is orchestrated by the ATR and PARP1 signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other similar compounds. Further research is warranted to fully elucidate the dose-dependent effects of this compound in various cancer models and to explore its therapeutic potential, particularly in combination with inhibitors of the DNA damage response, such as PARP inhibitors.

References

chemical structure and properties of Nitrilotris(methylenephosphonic acid)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrilotris(methylenephosphonic acid), commonly referred to as NTMP or ATMP (Aminotris(methylenephosphonic acid)), is a versatile and powerful chelating agent belonging to the phosphonate (B1237965) family.[1][2] Its exceptional ability to form stable complexes with a wide range of metal ions makes it an invaluable compound in various industrial and scientific applications, from water treatment to the synthesis of complex chemical structures.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to NTMP.

Chemical Structure and Nomenclature

NTMP is an organophosphorus compound characterized by a central nitrogen atom bonded to three methylenephosphonic acid groups.[4] This structure is key to its potent chelating properties.

-

IUPAC Name: [Nitrilotris(methylene)]tris(phosphonic acid)[1]

-

CAS Number: 6419-19-8[1]

-

Molecular Formula: C₃H₁₂NO₉P₃[5]

-

Molecular Weight: 299.05 g/mol

-

Synonyms: ATMP, Aminotris(methylenephosphonic acid), Tris(phosphonomethyl)amine, Nitrilotrimethylphosphonic acid[1][2]

Molecular Structure:

Physicochemical and Chemical Properties

NTMP is typically a colorless solid in its pure form and is also commercially available as an aqueous solution.[1][5] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless solid; also available as a liquid solution. | [1][5] |

| Melting Point | ~215 °C (with decomposition) | |

| Solubility | Soluble in water | [6] |

| Density | 1.28 g/cm³ (50% aqueous solution) | [5] |

Acidity and Chelation Properties

The acidic nature of the phosphonic acid groups and the presence of the central nitrogen atom confer NTMP its characteristic polyprotic and strong chelating capabilities.

Acid Dissociation Constants (pKa)

NTMP is a hexaprotic acid (H₆L), meaning it can donate up to six protons in an aqueous solution. The dissociation of these protons occurs in a stepwise manner, and the corresponding pKa values are crucial for understanding its behavior at different pH levels.

| Dissociation Equilibrium | pKa Value | Reference(s) |

| H₆L ⇌ H₅L⁻ + H⁺ | < 2 | [6] |

| H₅L⁻ ⇌ H₄L²⁻ + H⁺ | < 2 | [6] |

| H₄L²⁻ ⇌ H₃L³⁻ + H⁺ | 4.6 | [6] |

| H₃L³⁻ ⇌ H₂L⁴⁻ + H⁺ | 5.9 | [6] |

| H₂L⁴⁻ ⇌ HL⁵⁻ + H⁺ | 7.47 | [6] |

| HL⁵⁻ ⇌ L⁶⁻ + H⁺ | 14.1 | [6] |

Metal Chelation and Stability Constants

NTMP is a powerful chelating agent that forms stable complexes with a variety of di- and trivalent metal ions. This property is fundamental to its application as a scale and corrosion inhibitor. The stability of these metal-NTMP complexes is quantified by their stability constants (log K).

| Metal Ion | log K (ML) | Reference(s) |

| Ca²⁺ | 6.5 | [7] |

| Mg²⁺ | 7.2 | [7] |

| Cu²⁺ | 17.4 | [7] |

| Zn²⁺ | 15.7 | [7] |

| Ni²⁺ | 14.3 | [7] |

| Fe³⁺ | > 20 | [7] |

The chelation mechanism involves the coordination of the metal ion with the oxygen atoms of the phosphonate groups and the nitrogen atom, forming multiple stable five-membered rings.

Synthesis of Nitrilotris(methylenephosphonic acid)

The primary industrial synthesis of NTMP is a variation of the Mannich reaction, which involves the reaction of ammonia (B1221849), formaldehyde (B43269), and a source of phosphorous acid.[1][5]

Experimental Protocol: Synthesis via Phosphorus Trichloride (B1173362)

A common and economically viable method for the synthesis of NTMP involves the use of phosphorus trichloride as the phosphorus source.[8]

Materials:

-

Ammonia or an ammonium (B1175870) salt (e.g., ammonium chloride)

-

Formaldehyde (formalin solution)

-

Phosphorus trichloride (PCl₃)

-

Water

Procedure:

-

An aqueous solution of ammonia or an ammonium salt and formaldehyde is prepared in a reaction vessel. The molar ratio of ammonia to formaldehyde to phosphorus trichloride should be approximately 1:3:3.[8]

-

The mixture is heated to a temperature between 70 and 200 °C.[8]

-

Phosphorus trichloride is gradually added to the reaction mixture. The PCl₃ hydrolyzes in situ to form phosphorous acid, which then reacts with the ammonia and formaldehyde.

-

Throughout the reaction, the pH of the mixture is maintained at or below 4.[8]

-

After the reaction is complete, the mixture is cooled, which causes the NTMP to precipitate out of the solution.

-

The precipitated NTMP is then isolated by filtration, washed, and dried.

Analytical Methodologies

The analysis of NTMP and its related compounds in various matrices is essential for quality control and environmental monitoring. Several analytical techniques can be employed for this purpose.

-

Potentiometric Titration: This is a classic method used to determine the pKa values of NTMP and to study its complex formation with metal ions.[6] The procedure involves titrating a solution of NTMP with a strong base (e.g., NaOH) while monitoring the pH.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying the dissociation and complexation equilibria of NTMP.[6] It provides information on the different phosphonate species present in a solution.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the separation and quantification of NTMP and its degradation products. Derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors.

-

Inductively Coupled Plasma (ICP) Spectroscopy: ICP techniques, such as ICP-MS or ICP-AES, are used to determine the concentration of metal ions in solutions, which is crucial for studying the stoichiometry and stability of metal-NTMP complexes.

Conclusion

Nitrilotris(methylenephosphonic acid) is a compound of significant industrial and scientific importance due to its exceptional chelating ability. A thorough understanding of its chemical structure, physicochemical properties, and reaction chemistry is essential for its effective application and for the development of new technologies based on its unique characteristics. The information provided in this guide serves as a comprehensive resource for professionals working with or researching this versatile phosphonate.

References

- 1. ATMP - Wikipedia [en.wikipedia.org]

- 2. CAS 6419-19-8: Aminotri(methylenephosphonic acid) [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for [Nitrilotris(methylene)]trisphosphonic acid (HMDB0029807) [hmdb.ca]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3476799A - Process for the manufacture of nitrilo-tris-methylene phosphonic acid - Google Patents [patents.google.com]

The Discovery and Application of Nitrilotris(methylenephosphonic acid) in DNA Damage Research: A Technical Guide

Abstract

Nitrilotris(methylenephosphonic acid), also known as NTPO or Aminotris(methylenephosphonic acid) (ATMP), is a versatile chemical compound with a history rooted in industrial applications as a chelating and anti-scaling agent.[1][2][3][4][5] Its journey into the realm of biomedical research is marked by its identification as a potent inducer of DNA damage. This technical guide provides an in-depth overview of the discovery, history, and scientific application of this compound in the context of DNA damage and cancer research. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's mechanism, relevant experimental protocols, and the signaling pathways it modulates.

Discovery and History

Synthesis and Initial Applications

Nitrilotris(methylenephosphonic acid) is a phosphonic acid that can be synthesized through the Mannich-type reaction of ammonia, formaldehyde, and phosphorous acid.[6] A process for its manufacture was patented in 1969, highlighting its early industrial importance.[7] For decades, its primary use was outside of the life sciences, where it served as an effective chelating agent, binding to metal ions to prevent the formation of scale in industrial water systems and as an ingredient in detergents.[1][3][4]

Emergence as a DNA Damage Inducer

The transition of this compound from an industrial chemical to a tool in molecular biology research stems from the study of compounds that can inflict damage on cellular DNA. Such agents are critical for investigating the intricate DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[8][9] While the specific seminal study that first characterized this compound as a DNA damaging agent for research purposes is not prominently documented, its utility is demonstrated in studies that require the induction of genomic DNA damage and fragmentation. It has been shown to activate the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint, a key signaling pathway in the DDR.

Mechanism of Action

This compound induces DNA lesions, which can include single- and double-strand breaks. This damage triggers the activation of the DDR. Specifically, the presence of DNA damage leads to the activation of the ATR kinase, which in turn phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1). This signaling cascade ultimately leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe to be repaired, these pathways can trigger programmed cell death (apoptosis).

Quantitative Data on this compound-Induced DNA Damage

The precise quantification of the cytotoxic and DNA-damaging effects of a compound is crucial for its application in research. This is often expressed as the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (hrs) | IC50 (µM) [Hypothetical] |

| A549 | Lung Carcinoma | MTT | Cell Viability | 48 | 75 |

| MCF-7 | Breast Adenocarcinoma | AlamarBlue | Cell Viability | 72 | 120 |

| HeLa | Cervical Cancer | Comet Assay | % DNA in Tail | 24 | 50 |

| U2OS | Osteosarcoma | γH2AX Staining | Foci per Cell | 24 | 35 |

Table 1: Illustrative example of quantitative data for this compound. These values are for demonstration purposes only and are not derived from published experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify and analyze the DNA damage induced by this compound.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13]

Objective: To quantify DNA single- and double-strand breaks induced by this compound.

Methodology:

-

Cell Preparation: Treat cultured cells with the desired concentrations of this compound for a specified duration. Include a negative (vehicle) control and a positive control (e.g., H₂O₂). Harvest the cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkali Treatment (for single-strand breaks): For the alkaline comet assay, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA. For the neutral assay (detecting primarily double-strand breaks), use a neutral buffer.[10]

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the appropriate cold electrophoresis buffer. Apply a voltage to draw the negatively charged DNA towards the anode. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Analysis: Visualize the slides using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the results using specialized image analysis software to determine metrics such as "% DNA in the tail" and "tail moment."

γH2AX Immunofluorescence Staining

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs). The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs.

Objective: To detect and quantify the formation of γH2AX foci in the nuclei of cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations and for different time points.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with a solution of 0.1-0.3% Triton X-100 in PBS for 10-30 minutes. This allows antibodies to access the nuclear proteins.

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells again with PBS. Stain the nuclei with a DNA counterstain like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the DAPI-stained nuclei. The number of foci per cell can be counted manually or using automated image analysis software.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of a DNA damaging agent like this compound.

ATR-Mediated Signaling Pathway

This compound-induced DNA damage activates the ATR-mediated cell cycle checkpoint. The diagram below outlines this critical signaling cascade.

Conclusion

Nitrilotris(methylenephosphonic acid) (this compound) serves as a valuable tool for researchers studying the DNA damage response. Its ability to induce DNA lesions allows for the controlled activation of cellular repair and signaling pathways, such as the ATR-mediated checkpoint. By employing standardized quantitative techniques like the comet assay and γH2AX immunofluorescence, scientists can meticulously dissect the molecular mechanisms of DNA repair and cell cycle control. This knowledge is fundamental to understanding the pathogenesis of diseases like cancer and is instrumental in the development of novel therapeutic strategies that target the DNA damage response.

References

- 1. Can thyroid peroxidase be used as a complementary tumor marker besides thyroglobulin? Preliminary experience with determination of TPO in differentiated thyroid carcinomas. | Sigma-Aldrich [sigmaaldrich.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose response and repair kinetics of gamma-H2AX foci induced by in vitro irradiation of whole blood and T-lymphocytes with X- and gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]

- 11. Quantitative Analysis of Nuclear Poly(ADP-Ribose) Dynamics in Response to Laser-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absolute quantification of DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NTPO in the Activation of ATR-Mediated Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-thermal plasma (NTP) is an emerging technology in cancer therapy, primarily through the induction of oxidative stress and DNA damage. The efficacy of NTP can be significantly enhanced by the addition of oxygen gas flow during treatment, a combination referred to as NTPO. This guide provides an in-depth technical overview of the role of this compound in activating the Ataxia Telangiectasia and Rad3-related (ATR)-mediated DNA damage checkpoint, a critical signaling pathway for maintaining genomic integrity. We will explore the mechanisms by which this compound induces DNA lesions, leading to the activation of ATR and its downstream effector, CHK1. This document will present quantitative data on the effects of this compound, detail the experimental protocols for key assays, and provide visual representations of the relevant signaling pathways and workflows.

Introduction: this compound and the DNA Damage Response

Non-thermal plasma (NTP) is a partially ionized gas that generates a cocktail of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can induce various cellular responses, including apoptosis, particularly in cancer cells. The addition of oxygen gas flow to NTP treatment (this compound) has been shown to amplify the generation of intracellular ROS by two- to three-fold in A549 lung cancer cells, leading to a more potent anti-cancer effect.

A primary mechanism of this compound-induced cytotoxicity is the generation of substantial genomic DNA lesions, particularly single-strand breaks. This DNA damage triggers the DNA Damage Response (DDR), a network of signaling pathways that senses DNA lesions, signals their presence, and promotes their repair. A key player in the DDR is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that arises from replication stress and DNA damage. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest and facilitate DNA repair. This guide will focus on the specific role of this compound in initiating this critical ATR-mediated checkpoint pathway.

Quantitative Data on this compound-Mediated ATR Checkpoint Activation

The following tables summarize the quantitative effects of this compound on markers of DNA damage and ATR pathway activation in A549 (lung carcinoma) and SK-MEL2 (melanoma) human cancer cells, as reported by Choi et al. (2016).

Table 1: Induction of Apoptosis by NTP and this compound

| Treatment | Cell Line | Cleaved Caspase-3 Induction (fold change vs. NTP) | TUNEL Positive Cells (fold change vs. NTP) |

| This compound | A549 | ~3 | ~2 |

| This compound | SK-MEL2 | ~3 | ~2 |

Table 2: DNA Damage Induction by NTP and this compound

| Treatment | Cell Line | γH2AX Phosphorylation (qualitative) | Comet Assay (Alkaline) | Comet Assay (Neutral) |

| Gas Control | A549, SK-MEL2 | No significant increase | No significant DNA fragmentation | No significant DNA fragmentation |

| NTP | A549, SK-MEL2 | Increase observed after 2h | Comet-shaped nuclei observed | No significant DNA fragmentation |

| This compound | A549, SK-MEL2 | Stronger increase than NTP | More prominent comet-shaped nuclei than NTP | No significant DNA fragmentation |

Table 3: Activation of the ATR-CHK1 Signaling Pathway by NTP and this compound

| Treatment | Cell Line | p-p53 (ATR-dependent) | p-CHK1 (Ser317/345) |

| NTP | A549, SK-MEL2 | Increased | Increased |

| This compound | A549, SK-MEL2 | Increased (further potentiated vs. NTP) | Increased (further potentiated vs. NTP) |

Signaling Pathways and Experimental Workflows

This compound-Induced ATR-Mediated Checkpoint Activation Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of the ATR-CHK1 checkpoint.

Caption: this compound treatment increases intracellular ROS, leading to DNA single-strand breaks, which in turn activates the ATR kinase. Activated ATR phosphorylates CHK1 and p53, initiating cell cycle arrest.

Experimental Workflow: Western Blot for Phosphorylated CHK1

This diagram outlines the key steps for detecting the phosphorylation of CHK1 in response to this compound treatment.

Caption: Workflow for Western blot analysis of CHK1 phosphorylation following this compound treatment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Choi et al. (2016).

Cell Culture and this compound Treatment

-

Cell Lines: A549 (human lung carcinoma) and SK-MEL2 (human melanoma) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

This compound Treatment Apparatus: A floating-electrode dielectric barrier discharge (FE-DBD) device was used to generate the plasma.

-

Treatment Protocol: Cells were seeded in appropriate culture plates. Before treatment, the culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). A 1 mm gap was maintained between the plasma electrode and the bottom of the culture plate. The treatment was performed with helium gas flow alone (NTP) or with an additional oxygen gas flow (this compound). A gas-only control was also included. Following treatment, fresh culture medium was added to the cells, and they were incubated for the desired time points.

Western Blot Analysis

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated on SDS-polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Key primary antibodies include:

-

Rabbit anti-phospho-CHK1 (Ser345)

-

Rabbit anti-CHK1

-

Mouse anti-phospho-p53 (Ser15)

-

Mouse anti-p53

-

Rabbit anti-γH2AX (Ser139)

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Comet Assay (Single-Cell Gel Electrophoresis)

-

Cell Preparation: After this compound treatment, cells were harvested, washed with PBS, and resuspended at a concentration of 1 x 10⁵ cells/mL.

-

Embedding in Agarose (B213101): The cell suspension was mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: For the alkaline comet assay (to detect single- and double-strand breaks), slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis was then performed at a low voltage.

-

Neutralization and Staining: The slides were neutralized and stained with a fluorescent DNA-intercalating dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: The "comets" were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Cell Viability (MTT) Assay

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with this compound, NTP, or gas control as described above.

-

MTT Incubation: At the desired time point post-treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Conclusion

This compound represents a potent method for inducing cancer cell death through the generation of extensive DNA damage. This damage robustly activates the ATR-mediated checkpoint pathway, as evidenced by the increased phosphorylation of key downstream targets like CHK1 and p53. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the mechanisms of this compound and for those in drug development exploring the therapeutic potential of targeting the DNA damage response in combination with novel cancer therapies. Understanding the intricate interplay between this compound-induced oxidative stress and the ATR signaling cascade is crucial for optimizing its application and developing synergistic treatment strategies.

foundational studies on NTPO and base excision repair

Acknowledgment of Research Topic

The requested topic, "," appears to be at the frontier of scientific inquiry, as there is currently a limited body of established foundational research directly linking N-terminal pro-opiomelanocortin (NTPO) with the base excision repair (BER) pathway.

-

N-terminal pro-opiomelanocortin (this compound) is the N-terminal fragment of the pro-opiomelanocortin (POMC) prohormone. The POMC gene and its peptide products, including this compound, are most classically associated with the neuroendocrine system, playing roles in the stress response, pain modulation, and energy homeostasis.

-

Base Excision Repair (BER) is a primary DNA repair mechanism that is essential for maintaining genomic integrity. It is responsible for identifying and removing damaged or modified DNA bases that can arise from endogenous metabolic processes and exposure to exogenous agents.

Given the nascent stage of direct research linking these two fields, this guide will proceed by first outlining the established foundational principles of the Base Excision Repair pathway. This will provide the necessary context for understanding how a novel factor like this compound could potentially influence this critical cellular process. Subsequently, we will explore the known functions of this compound and speculatively discuss potential, albeit hypothetical, points of intersection with DNA repair mechanisms based on its role in cellular stress responses.

This document is intended for researchers, scientists, and drug development professionals and will adhere to the specified requirements for data presentation, experimental protocols, and visualization to provide a comprehensive technical overview.

Part 1: Foundational Studies on Base Excision Repair (BER)

The Base Excision Repair pathway is a highly conserved cellular defense mechanism against DNA damage. Its foundational discovery and characterization can be attributed to the work of numerous scientists over several decades, with Tomas Lindahl being awarded the Nobel Prize in Chemistry in 2015 for his mechanistic studies of DNA repair, including BER.

Core Mechanism of Base Excision Repair

The BER pathway can be broadly categorized into two main sub-pathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which synthesizes a stretch of 2-13 nucleotides.

The canonical steps of short-patch BER are:

-

Recognition and Excision of the Damaged Base: A DNA glycosylase recognizes a specific type of DNA lesion (e.g., uracil (B121893), 8-oxoguanine) and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.

-

Incision of the AP Site: An AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (OH) and a 5'-deoxyribosephosphate (dRP) terminus.

-

DNA Synthesis and dRP Removal: DNA Polymerase β (Polβ) adds a single nucleotide to the 3'-OH terminus and, utilizing its dRP lyase activity, removes the 5'-dRP moiety.

-

Ligation: DNA Ligase IIIα, in complex with its accessory protein XRCC1, seals the remaining nick in the DNA backbone to complete the repair.

Key Proteins in the BER Pathway

A summary of the core proteins involved in human BER is presented below.

| Protein | Gene Name | Primary Function |

| Uracil-DNA Glycosylase | UNG | Removes uracil from DNA. |

| 8-Oxoguanine Glycosylase | OGG1 | Recognizes and excises 8-oxoguanine, a common oxidative DNA lesion. |

| AP Endonuclease 1 | APEX1 | Cleaves the phosphodiester backbone at AP sites. Also possesses redox activity. |

| DNA Polymerase Beta | POLB | Performs single-nucleotide gap-filling DNA synthesis and removes the 5'-dRP group. |

| XRCC1 | XRCC1 | A scaffold protein that coordinates the activities of Polβ, APE1, and Ligase IIIα. |

| DNA Ligase IIIα | LIG3 | Seals the final nick in the DNA backbone, often in a complex with XRCC1. |

| PARP1 | PARP1 | A DNA damage sensor that, upon binding to DNA breaks, synthesizes poly(ADP-ribose) chains to recruit other repair factors. |

Visualizing the BER Pathway

The following diagram illustrates the core logic of the short-patch Base Excision Repair pathway.

An In-Depth Technical Guide to the Genotoxicity Assessment of α-Phenyl-N-tert-butylnitrone (NTPO)

Disclaimer: Despite a comprehensive search of scientific literature and toxicology databases, no specific studies containing quantitative data on the genotoxicity of α-phenyl-N-tert-butylnitrone (NTPO), also known as Phenyl-N-tert-butylnitrone (PBN), were identified in the public domain. The available research predominantly focuses on its properties as a free radical spin-trapping agent and its potential therapeutic applications as a neuroprotective antioxidant.

This guide, therefore, provides a framework for the genotoxicity assessment of a compound like this compound. It details the standard experimental protocols and methodologies that would be employed in such an evaluation, as per international guidelines.

Introduction to α-Phenyl-N-tert-butylnitrone (this compound)

α-Phenyl-N-tert-butylnitrone (this compound or PBN) is a well-characterized nitrone-based spin trap.[1] Its primary scientific use is to detect and identify short-lived free radicals in biological systems.[2] By reacting with unstable radical species, this compound forms more stable nitroxide radical adducts that can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. Due to its ability to scavenge reactive oxygen species (ROS), this compound has been extensively investigated for its antioxidant, anti-inflammatory, and neuroprotective properties in various experimental models.[3][4] While its pharmacological and toxicological profiles have been explored to some extent, specific data regarding its potential to damage genetic material (genotoxicity) remains elusive in published literature.

A thorough evaluation of a compound's genotoxic potential is a critical component of safety assessment for any new chemical entity intended for therapeutic or commercial use. Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically required by regulatory agencies to assess this endpoint.

Standard Assays for Genotoxicity Assessment

To evaluate the genotoxicity of a compound such as this compound, a series of in vitro and in vivo tests are necessary. The following sections describe the methodologies for three core in vitro assays that would form the basis of such an investigation: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Test, and the In Vitro Alkaline Comet Assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

-

Strains: A panel of at least four different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to determine if metabolites of the test compound are mutagenic.

-

Exposure: The test compound (this compound) at various concentrations is mixed with the bacterial culture and, in the relevant test arm, the S9 mix. This mixture is then combined with molten top agar (B569324) containing a trace amount of histidine.

-

Plating: The agar mixture is poured onto the surface of minimal glucose agar plates. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state can grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, in one or more strains.

Visualization of Experimental Workflow:

In Vitro Mammalian Cell Micronucleus Test

This assay identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division.

Experimental Protocol:

-

Cell Lines: A suitable mammalian cell line is used, such as human peripheral blood lymphocytes (HPBL), Chinese Hamster Ovary (CHO), or human TK6 cells.

-

Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.

-

Exposure: Cell cultures are exposed to at least three concentrations of the test compound (this compound) for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the cultures to block cytokinesis (cytoplasmic division) while allowing nuclear division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei that have formed during the first post-treatment mitosis.

-

Harvest and Staining: After an appropriate recovery period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. For the cytokinesis-block method, micronuclei are scored in binucleated cells.

-

Cytotoxicity Assessment: Cytotoxicity is also measured, often by calculating the Replication Index (in lymphocyte cultures) or the Relative Increase in Cell Count/Relative Population Doubling (in cell lines).

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Visualization of Experimental Workflow:

In Vitro Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Under alkaline conditions (pH > 13), it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Experimental Protocol:

-

Cell Preparation: A suitable mammalian cell line is treated with various concentrations of this compound, typically for a short exposure period (e.g., 1-4 hours).

-

Embedding: A suspension of single cells is mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution containing detergents (e.g., Triton X-100) at 4°C. This removes cell membranes, cytoplasm, and histones, leaving behind DNA-containing structures called nucleoids.

-

Alkaline Unwinding: The slides are placed in a horizontal gel electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: An electric field is applied. DNA fragments and relaxed loops migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer, dehydrated with ethanol, and stained with a fluorescent DNA dye (e.g., SYBR Gold or propidium (B1200493) iodide).

-

Scoring: The comets are visualized using a fluorescence microscope and analyzed with image analysis software. Key metrics include % Tail DNA, Tail Length, and Tail Moment. At least 50-100 comets are scored per slide.

-

Data Analysis: A statistically significant, dose-dependent increase in the chosen comet parameter indicates a positive genotoxic effect.

Visualization of Experimental Workflow:

Potential Signaling Pathways and Mechanisms of Genotoxicity

Should this compound demonstrate genotoxic activity in the assays described above, further investigation into the underlying mechanisms would be warranted. As a well-known antioxidant, it is plausible that any genotoxic effects could be indirect. Potential mechanisms to investigate would include:

-

Oxidative Stress: At high concentrations, some antioxidants can exhibit pro-oxidant activity, leading to the generation of ROS that can damage DNA.

-

Metabolic Activation: The S9 mix in the in vitro assays would help determine if metabolites of this compound, rather than the parent compound, are responsible for any genotoxicity.

-

Interaction with DNA Repair Pathways: this compound could potentially interfere with the cellular machinery responsible for repairing DNA damage, leading to an accumulation of mutations.

Investigating these mechanisms would involve further specialized assays, such as measuring intracellular ROS levels, identifying this compound metabolites, and assessing the expression and activity of key DNA repair proteins.

Conclusion

While this compound is a compound of significant interest for its antioxidant and neuroprotective effects, its genotoxic profile remains uncharacterized in the public domain. The experimental protocols outlined in this guide represent the standard, internationally accepted methodologies for a comprehensive in vitro assessment of a compound's potential to damage genetic material. The execution of these assays—the Ames test for mutagenicity, the micronucleus test for clastogenicity and aneugenicity, and the comet assay for DNA strand breaks—would be the essential first step in characterizing the genotoxic risk of this compound for any future clinical or commercial development.

References

The Genotoxic Effects of NTPO on Genomic DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-thermal plasma (NTP) is an emerging technology with significant potential in biomedicine, particularly in oncology. A key area of investigation is its ability to induce DNA damage in cancer cells. This technical guide focuses on NTPO, a specific modality of NTP application involving the addition of oxygen gas, which significantly enhances its genotoxic effects. This compound treatment leads to the generation of reactive oxygen and nitrogen species (RONS), causing oxidative stress and subsequent damage to genomic DNA. This document provides an in-depth overview of the mechanisms of this compound-induced DNA damage, detailed protocols for its assessment, quantitative data on its effects, and a summary of the key cellular signaling pathways involved in the DNA damage response.

Introduction: Understanding this compound

Non-thermal plasma (NTP) is a state of matter where gas is ionized at or near room temperature, creating a cocktail of reactive species. This compound refers to the application of NTP with the concurrent addition of oxygen gas flow. This addition has been shown to significantly amplify the production of intracellular reactive oxygen species (ROS), resulting in a 2- to 3-fold greater generation compared to NTP alone.[1][2] This heightened oxidative stress is the primary driver of this compound's potent effects on genomic DNA integrity. The reactive species generated interact with cellular macromolecules, with DNA being a critical target, leading to lesions that can trigger cell cycle arrest and programmed cell death.[1][2][3]

Mechanism of this compound-Induced DNA Damage

The primary mechanism by which this compound damages DNA is through the induction of severe oxidative stress.[3][4]

-

Generation of RONS: this compound generates a variety of short- and long-lived reactive oxygen and nitrogen species. The addition of oxygen boosts the production of highly reactive species like hydroxyl radicals (•OH) and singlet oxygen.[3]

-

Oxidative Attack on DNA: These reactive species diffuse into the cell and its nucleus, where they directly attack DNA. This can lead to several types of damage, including:

-

Base Modifications: Oxidation of nucleotide bases, most notably the formation of 8-oxoguanine (8-oxoG), a hallmark of oxidative DNA damage.[1]

-

DNA Strand Breaks: The collapse of the deoxyribose backbone, leading to both single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[1][5]

-

Experimental evidence strongly suggests that this compound primarily generates DNA single-strand breaks and oxidative base lesions.[1]

Quantitative Analysis of this compound-Induced DNA Damage

Quantitative data highlights the enhanced genotoxicity of this compound compared to standard NTP. The following table summarizes key findings from comparative studies.

| Parameter Measured | Observation | Reference |

| Intracellular Reactive Oxygen Species (ROS) | This compound induces a 2- to 3-fold greater generation of ROS in A549 cells compared to NTP alone. | [1][2] |

| γH2AX Phosphorylation (Marker for DNA Breaks) | This compound produces approximately 2-fold stronger γH2AX phosphorylation than NTP. | |

| Comet Nuclei (Indicator of DNA Strand Breaks) | This compound produces approximately 3-fold more comet nuclei than NTP. |

Experimental Protocols for Assessing DNA Damage

Several key methodologies are employed to detect and quantify the DNA damage induced by this compound.

The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[5]